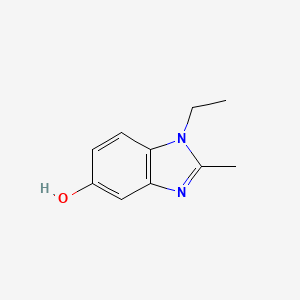

1-ethyl-2-methyl-1H-benzimidazol-5-ol

描述

1-Ethyl-2-methyl-1H-benzimidazol-5-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a benzene ring fused with an imidazole ring, with ethyl and methyl substituents at positions 1 and 2, respectively, and a hydroxyl group at position 5.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-1H-benzimidazol-5-ol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. One common method involves the reaction of o-phenylenediamine with ethyl methyl ketone in the presence of an acid catalyst to form the benzimidazole core. Subsequent hydroxylation at the 5-position can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

化学反应分析

Types of Reactions: 1-Ethyl-2-methyl-1H-benzimidazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinone derivatives.

Reduction: The imidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

- Quinone derivatives from oxidation.

- Dihydrobenzimidazole derivatives from reduction.

- Substituted benzimidazole derivatives from electrophilic substitution.

科学研究应用

Scientific Research Applications

1-Ethyl-2-methyl-1H-benzimidazol-5-ol is widely used in scientific research across various disciplines.

Chemistry this compound serves as a fundamental building block in synthesizing complex molecules. Its structure allows for modification and incorporation into larger molecular frameworks, making it valuable in creating novel compounds with specific properties.

Biology The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It can bind to enzymes and receptors, modulating their activity by binding to active sites and preventing substrate binding. The hydroxyl group at the 5-position can participate in hydrogen bonding, enhancing its binding affinity to target molecules.

Medicine this compound is explored for its antimicrobial, anticancer, and anti-inflammatory properties. Benzimidazole derivatives, in general, exhibit a vast pharmacological profile, including anti-tuberculosis, anti-viral, anti-ulcer, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial activities . Specific benzimidazole derivatives have shown promise as anticancer agents, particularly in precision medicine .

Industry This compound is utilized in developing dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound undergoes several chemical reactions, which can be categorized as follows:

- Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinone derivatives. Common reagents for this reaction include hydrogen peroxide and potassium permanganate.

- Reduction: The imidazole ring can be reduced to form dihydrobenzimidazole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can undergo electrophilic substitution reactions with halogens, nitrating agents, and sulfonating agents.

Benzimidazole Derivatives as Therapeutics

Benzimidazole derivatives have demonstrated significant therapeutic potential . They exhibit a wide range of pharmacological activities, making them valuable in developing new drugs .

- Antiviral Activity: Certain benzimidazole derivatives have shown effectiveness against viruses such as Bovine Viral Diarrhea virus (BVDV), rotavirus, and Lassa virus .

- Anti-inflammatory Activity: Several benzimidazole derivatives have demonstrated anti-inflammatory effects, reducing edema and inhibiting cyclooxygenase enzymes .

- Anticancer Agents: Benzimidazole derivatives are being explored as anticancer agents, particularly in precision medicine . Certain 2-aryl benzimidazoles have been identified as multi-target RTK inhibitors against EGFR, VEGFR-2, and PDGFR .

Further Research

作用机制

The mechanism of action of 1-ethyl-2-methyl-1H-benzimidazol-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group at the 5-position can also participate in hydrogen bonding, enhancing its binding affinity to target molecules.

相似化合物的比较

1-Methyl-1H-benzimidazol-5-ol: Lacks the ethyl group at position 1, which may affect its chemical reactivity and biological activity.

2-Methyl-1H-benzimidazol-5-ol: Lacks the ethyl group at position 1, which may influence its solubility and interaction with biological targets.

1-Ethyl-1H-benzimidazol-5-ol: Lacks the methyl group at position 2, which may alter its chemical properties and biological effects.

Uniqueness: 1-Ethyl-2-methyl-1H-benzimidazol-5-ol is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity, solubility, and interaction with biological targets. The hydroxyl group at the 5-position also contributes to its distinct chemical and biological properties.

生物活性

1-Ethyl-2-methyl-1H-benzimidazol-5-ol (C10H12N2O) is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and specific research findings.

Chemical Structure and Properties

This compound features a benzimidazole core characterized by a fused benzene and imidazole ring. Its structure includes:

- An ethyl group at position 1

- A methyl group at position 2

- A hydroxyl group at position 5

This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, modulating their activity. The hydroxyl group enhances binding affinity through hydrogen bonding, while the compound may inhibit enzyme activity by blocking substrate binding sites. This mechanism is critical in its potential applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. In studies evaluating antibacterial effects against various pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, compounds showed promising results compared to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound | Concentration (µg/ml) | Activity Against E. coli | Activity Against P. aeruginosa | Activity Against S. aureus |

|---|---|---|---|---|

| This compound | 10 | Moderate | Moderate | Low |

| Gentamicin | 100 | High | High | High |

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been explored in various studies. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could also possess similar properties. Further investigations are needed to elucidate its specific mechanisms and efficacy against different cancer types .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. However, comprehensive studies are required to confirm these findings and understand the underlying mechanisms involved in inflammation modulation .

Comparative Studies with Similar Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

Table 2: Comparison of Biological Activities

| Compound Name | Unique Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Methylbenzimidazole | Basic structure for many derivatives | Moderate | Low |

| 1-Methylbenzimidazole | Methyl group at first position | Low | Moderate |

| 4-Ethylbenzimidazole | Ethyl group at fourth position | Low | High |

These comparisons highlight how structural modifications can influence both the antimicrobial and anticancer activities of benzimidazole derivatives.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of benzimidazole derivatives:

- Antibacterial Screening : A study tested various synthesized compounds against E. coli and P. aeruginosa, finding that many exhibited comparable activity to gentamicin, particularly at higher concentrations .

- Anticancer Activity : Research on related benzimidazole compounds indicated significant cytotoxicity against liver cancer cell lines, suggesting a potential pathway for further exploration in developing anticancer agents .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of similar compounds revealed promising results in reducing inflammation markers in vitro, warranting further study on this compound specifically .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-2-methyl-1H-benzimidazol-5-ol?

Methodological Answer: The compound is typically synthesized via condensation reactions. A standard approach involves reacting substituted benzaldehydes with o-phenylenediamine derivatives under reflux in ethanol or methanol. Sodium ethoxide (NaOEt) is often used as a catalyst to facilitate cyclization. For example, substituted benzimidazoles can be prepared by stirring reactants at 50–60°C for 2–3 hours, followed by purification via recrystallization from dimethylformamide (DMF) . Another method employs microwave-assisted synthesis to reduce reaction time and improve yield, as seen in structurally related benzimidazole derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding interactions (e.g., hydroxyl protons resonate downfield at δ 9–12 ppm) .

- FTIR : Stretching vibrations for OH (3200–3500 cm), C=N (1600–1650 cm), and aromatic C-H (3000–3100 cm) are critical .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for similar benzimidazole derivatives .

Q. How is the purity of this compound validated in academic research?

Methodological Answer: Purity is assessed using HPLC with a C18 column (e.g., 95:5 methanol-water mobile phase) and UV detection at 254 nm. A purity threshold of ≥98% is typical for pharmacological studies. Residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?

Methodological Answer: Discrepancies often arise from variations in substituent effects or assay protocols. To address this:

- Perform structure-activity relationship (SAR) studies by systematically modifying the ethyl/methyl groups or hydroxyl position .

- Use standardized antimicrobial assays (e.g., CLSI guidelines) with positive controls (e.g., fluconazole for antifungal tests) to ensure reproducibility .

- Apply multivariate statistical analysis to correlate electronic properties (Hammett constants) with activity trends .

Q. What strategies optimize the reaction yield of this compound under green chemistry principles?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while achieving >85% yield .

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, to minimize environmental impact.

- Catalyst recycling : Recover NaOEt via filtration and reuse it in subsequent batches, reducing waste .

Q. How do computational methods aid in predicting the pharmacological potential of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., CYP450 enzymes) using AutoDock Vina. For example, benzimidazole derivatives show affinity for fungal lanosterol 14α-demethylase (binding energy ≤ -8.5 kcal/mol) .

- QSAR modeling : Use descriptors like logP and polar surface area to predict bioavailability. A logP <3.5 is ideal for CNS penetration .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

Q. What experimental designs address challenges in crystallizing this compound?

Methodological Answer:

- Solvent screening : Test mixed-solvent systems (e.g., ethanol/water, acetone/hexane) to induce slow crystallization.

- Temperature gradients : Cool solutions from 50°C to 4°C over 48 hours to grow single crystals suitable for X-ray diffraction .

- Additive use : Introduce trace amounts of ethyl acetate to disrupt π-π stacking and improve crystal quality .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for benzimidazole derivatives?

Methodological Answer:

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; hydroxyl protons are deshielded in DMSO due to hydrogen bonding .

- Dynamic exchange : Use variable-temperature NMR to identify tautomerism (e.g., keto-enol equilibria) causing peak splitting .

- Crystallographic validation : Cross-reference NMR assignments with X-ray data to confirm substituent positions .

属性

IUPAC Name |

1-ethyl-2-methylbenzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-12-7(2)11-9-6-8(13)4-5-10(9)12/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOHOCQIVJTLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。